molecular formula C9H6ClNO2S2 B136558 5-(2-Pyridyl)thiophene-2-sulfonyl chloride CAS No. 151858-64-9

5-(2-Pyridyl)thiophene-2-sulfonyl chloride

Cat. No. B136558
M. Wt: 259.7 g/mol
InChI Key: OGOMWPWAEIDEOU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of sulfonic acid functionalized pyridinium chloride as a catalyst or a reactant. For instance, sulfonic acid functionalized pyridinium chloride [pyridine-SO3H]Cl has been synthesized and used as a catalyst in the preparation of hexahydroquinolines . Similarly, N-sulfonic acid pyridinium-4-carboxylic acid chloride has been synthesized and applied as a catalyst for the condensation reaction of aldehydes with thiobarbituric acid and ammonium acetate . These studies suggest that pyridyl and sulfonyl chloride functionalities can be incorporated into various molecular frameworks using appropriate synthetic strategies.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as FT-IR, NMR, MS, and X-ray crystallography. For example, the structure of a new series of ladder-type heteroacenes containing both pyrrole and furan rings was elucidated, demonstrating different packing motifs in the solid state . These findings indicate that the molecular structure of sulfonyl chloride derivatives can significantly influence their solid-state packing and, consequently, their physical properties.

Chemical Reactions Analysis

The chemical reactivity of sulfonyl chloride derivatives is highlighted in several papers. Aromatic sulfonyl compounds have been shown to undergo transformations with organolithium reagents, such as the replacement of sulfonyl groups or metalation at specific positions on the thiophene ring . Additionally, the synthesis of thiophene sulfonamide derivatives via Suzuki cross-coupling reactions has been reported, indicating the potential for diverse chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chloride derivatives are influenced by their molecular structure. The photophysical properties of diindolo[3,2-b:4,5-b']thiophenes suggest that these compounds have a tendency to aggregate in the solid state, which could be relevant for the properties of "5-(2-Pyridyl)thiophene-2-sulfonyl chloride" as well . The electronic effects of different substituents on the aromatic ring of thiophene sulfonamide derivatives have been found to significantly affect their biological activities, such as urease inhibition and hemolytic activity .

Scientific Research Applications

Catalysis and Organic Synthesis

One significant application of 5-(2-Pyridyl)thiophene-2-sulfonyl chloride derivatives is in catalysis and organic synthesis. For instance, a study on ruthenium-catalyzed meta sulfonation of 2-phenylpyridines highlighted the compound's role in facilitating selective catalytic reactions. This process offers access to atypical regioselectivity for reactions involving chelation-assisted cyclometalation, underscoring the compound's utility in developing novel synthetic pathways (Saidi et al., 2011).

Pharmacological Research

Another application is found in pharmacological research, where derivatives of 5-(2-Pyridyl)thiophene-2-sulfonyl chloride are investigated for their potential therapeutic effects. A study demonstrated the synthesis and evaluation of thiophenes substituted with a 4-methanesulfonyl benzoyl moiety for anti-inflammatory activity, showcasing the compound's relevance in drug development (Pillai et al., 2003).

Material Science and Surface Chemistry

In material science, the solubilization and partitioning behavior of thiophene derivatives, including those related to 5-(2-Pyridyl)thiophene-2-sulfonyl chloride, in micellar solutions of anionic surfactants have been extensively studied. These studies provide insights into the interactions between organic molecules and surfactants, contributing to the development of new materials and understanding their properties in various media (Saeed et al., 2017).

Safety And Hazards

Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

5-pyridin-2-ylthiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S2/c10-15(12,13)9-5-4-8(14-9)7-3-1-2-6-11-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOMWPWAEIDEOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(S2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371931
Record name 5-(2-pyridyl)thiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Pyridyl)thiophene-2-sulfonyl chloride

CAS RN

151858-64-9
Record name 5-(2-pyridyl)thiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Pyridin-2-yl-thiophene-2-sulfonyl chloride
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